molecular formula C13H11BrClNO2 B1613316 Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate CAS No. 1016780-82-7

Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate

Cat. No. B1613316
CAS RN: 1016780-82-7
M. Wt: 328.59 g/mol
InChI Key: GUZLBLXLNXZMGX-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate is a chemical compound with the CAS Number: 1016780-82-7 . It has a molecular weight of 328.59 . The IUPAC name for this compound is ethyl 6-bromo-4-chloro-8-methyl-3-quinolinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11BrClNO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(14)5-9(12)11(10)15/h4-6H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . It should be stored at a temperature of -10 degrees .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body . Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate could potentially be used in the synthesis of indole derivatives .

Intermediate in Organic Synthesis

This compound, like many other quinoline derivatives, could be used as an intermediate in organic synthesis . Its unique structure, which includes a bromo, chloro, and methyl group on the quinoline ring, could make it useful in a variety of synthetic pathways .

Synthesis of Alkaloids

Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Some synthetic compounds of similar structure may also be termed alkaloids . In the context of total synthesis, ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate could be used as a building block or key intermediate .

Material for Pharmaceutical Research

Given its potential biological activity, this compound could be used as a material for pharmaceutical research . It could be tested against various biological targets to determine its activity and could serve as a lead compound in the development of new drugs .

Chemical Research

In the field of chemical research, this compound could be used to study reaction mechanisms, develop new synthetic methodologies, and explore the properties of the quinoline ring system .

Development of New Materials

Quinoline derivatives have been used in the development of new materials, including polymers and dyes . Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate, with its unique substitution pattern, could potentially be used in such applications .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(14)5-9(12)11(10)15/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZLBLXLNXZMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640790
Record name Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate

CAS RN

1016780-82-7
Record name Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate
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Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate

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